4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate
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Overview
Description
The compound 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate is a complex organic molecule featuring a morpholine ring, a triazole ring, and a carboxypropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving diethanolamine and an appropriate dihalide.
Coupling of the Triazole and Morpholine Rings: The triazole and morpholine rings are coupled via an alkylation reaction, where the triazole thiol reacts with a bromoethyl morpholine derivative.
Introduction of the Carboxypropanoate Group: The final step involves the esterification of the morpholine derivative with 3-carboxypropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It can also serve as a ligand in the study of metal ion coordination.
Medicine
Medically, this compound has potential applications as an antimicrobial agent due to the presence of the triazole ring, which is known for its antifungal and antibacterial properties. It may also be explored for its potential use in cancer therapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate involves its interaction with biological targets through its sulfanyl and triazole groups. These groups can form strong interactions with metal ions and enzyme active sites, potentially inhibiting enzyme activity or altering metal ion homeostasis.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine
- 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine
- 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyrrolidine
Uniqueness
Compared to similar compounds, 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate is unique due to the presence of the carboxypropanoate group, which can enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
IUPAC Name |
4-hydroxy-4-oxobutanoate;4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]morpholin-4-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS.C4H6O4/c1-8-10-9(12-11-8)15-7-4-13-2-5-14-6-3-13;5-3(6)1-2-4(7)8/h2-7H2,1H3,(H,10,11,12);1-2H2,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXTZQNUVGAREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC[NH+]2CCOCC2.C(CC(=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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